molecular formula C14H13NO3 B6386962 5-(3,5-Dimethylphenyl)-6-hydroxynicotinic acid, 95% CAS No. 1261973-69-6

5-(3,5-Dimethylphenyl)-6-hydroxynicotinic acid, 95%

Cat. No. B6386962
CAS RN: 1261973-69-6
M. Wt: 243.26 g/mol
InChI Key: BMONNPNCMZHKGC-UHFFFAOYSA-N
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Description

5-(3,5-Dimethylphenyl)-6-hydroxynicotinic acid, commonly referred to as 5-DMHNA, is a naturally occurring compound found in many plants, including tobacco, and is the primary metabolite of nicotine. It is a derivative of nicotinic acid, a type of vitamin B3, and is known to have a variety of biochemical and physiological effects. In recent years, 5-DMHNA has been the subject of increasing scientific research, as its potential applications in laboratory experiments and therapeutic treatments have become more widely recognized.

Scientific Research Applications

5-DMHNA has a wide range of scientific research applications. It has been used as a tool for studying the effects of nicotine on the human body, as well as for studying the biochemical and physiological effects of nicotine on various cell types. In addition, 5-DMHNA has been used in laboratory experiments to investigate the effects of nicotine on the development and function of the nervous system. It has also been used to study the effects of nicotine on learning and memory, as well as the effects of nicotine on the development of certain types of cancer.

Mechanism of Action

The mechanism of action of 5-DMHNA is still not completely understood. However, it is believed that 5-DMHNA binds to nicotinic acetylcholine receptors in the brain, which are involved in the release of neurotransmitters such as dopamine and serotonin. This binding is thought to be responsible for the biochemical and physiological effects of 5-DMHNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMHNA are varied and complex. Studies have shown that 5-DMHNA has a stimulatory effect on the central nervous system, leading to increased alertness and concentration. It has also been shown to reduce anxiety and stress, and to have a calming effect on the body. In addition, 5-DMHNA has been found to have a positive effect on memory and learning, as well as on the production of neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

5-DMHNA has a number of advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf life, and it is soluble in both water and organic solvents, making it easy to work with. In addition, it is relatively inexpensive and widely available. However, there are some limitations to using 5-DMHNA in laboratory experiments. For example, it is not very soluble in polar solvents, and its solubility in non-polar solvents is limited. In addition, its stability can be affected by light and heat, and it is prone to decomposition if not stored properly.

Future Directions

Given the potential of 5-DMHNA, there are a number of potential future directions for research. These include further study of its mechanism of action, as well as its biochemical and physiological effects. In addition, further research into its potential therapeutic applications, such as its use as a treatment for nicotine addiction, is needed. In addition, further research into its use in laboratory experiments, such as its use as a tool for studying the effects of nicotine on the human body, is needed. Finally, further research into its potential toxic effects, such as its potential to cause liver damage, is needed.

Synthesis Methods

5-DMHNA can be synthesized from nicotine by a number of methods, including oxidation with hydrogen peroxide, conversion to an ester, and conversion to a nitrile. The most commonly used method is the oxidation with hydrogen peroxide, which involves the reaction of nicotine with hydrogen peroxide in an acid medium to form 5-DMHNA. This method is relatively simple and efficient, and produces a high yield of the desired product.

properties

IUPAC Name

5-(3,5-dimethylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-8-3-9(2)5-10(4-8)12-6-11(14(17)18)7-15-13(12)16/h3-7H,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMONNPNCMZHKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=CNC2=O)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687085
Record name 5-(3,5-Dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261973-69-6
Record name 3-Pyridinecarboxylic acid, 5-(3,5-dimethylphenyl)-1,6-dihydro-6-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261973-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,5-Dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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